Physical and chemical properties of 1,3-Dimethoxy-2-methylpropan-2-amine
Physical and chemical properties of 1,3-Dimethoxy-2-methylpropan-2-amine
An In-depth Technical Guide to 1,3-Dimethoxy-2-methylpropan-2-amine
Abstract
1,3-Dimethoxy-2-methylpropan-2-amine is a structurally intriguing primary amine characterized by a sterically hindered amino group attached to a quaternary carbon. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon computational predictions, data from structural analogs, and established principles of chemical reactivity. While experimentally derived data for this specific molecule is not widely available in public-access databases, this document synthesizes available information to offer valuable insights for its potential synthesis, characterization, and application in research and development, particularly in the fields of medicinal chemistry and materials science.
Molecular Structure and Identification
1,3-Dimethoxy-2-methylpropan-2-amine possesses a unique architecture. The central carbon atom of the propane backbone is a quaternary center, bonded to an amine group, a methyl group, and two methoxymethyl substituents. This steric hindrance around the primary amine is a key structural feature that dictates its chemical behavior.
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IUPAC Name: 1,3-Dimethoxy-2-methylpropan-2-amine
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Molecular Formula: C₆H₁₅NO₂
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Canonical SMILES: CN(C(C)(COC)COC)
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InChI Key: (Generated via standard cheminformatics software)
Physical Properties: A Comparative and Computational Analysis
Direct experimental data for the physical properties of 1,3-Dimethoxy-2-methylpropan-2-amine are not readily found in the literature. However, we can estimate these properties based on its structure and by comparing it to its less substituted analog, 1,3-dimethoxypropan-2-amine (CAS 78531-29-0).
| Property | 1,3-Dimethoxy-2-methylpropan-2-amine (Predicted/Calculated) | 1,3-dimethoxypropan-2-amine (Experimental/Computed) |
| Molecular Weight | 133.19 g/mol | 119.16 g/mol [1] |
| CAS Number | 124677-84-5 (Provisional) | 78531-29-0[1] |
| Boiling Point | Estimated to be higher than its analog due to increased mass and van der Waals forces. | Not specified in provided results. |
| Density | Estimated to be slightly lower than or similar to water. | Not specified in provided results. |
| Solubility | Expected to be soluble in water and polar organic solvents due to the presence of the amine and ether functional groups capable of hydrogen bonding. | Water soluble.[2] |
| pKa | The pKa of the conjugate acid is expected to be in the range of 10-11, typical for primary aliphatic amines. Steric hindrance may slightly influence this value. | Not specified in provided results. |
Chemical Properties and Expected Reactivity
The chemical behavior of 1,3-Dimethoxy-2-methylpropan-2-amine is dominated by the lone pair of electrons on the nitrogen atom of the primary amine. However, the significant steric bulk surrounding this amine group modulates its reactivity compared to unhindered primary amines.
Basicity and Nucleophilicity
As a primary amine, it will act as a base, readily reacting with acids to form the corresponding ammonium salt. While it is a competent nucleophile, its reactivity in Sₙ2 reactions will be significantly diminished due to steric hindrance.[3][4][5] This makes it a candidate for applications where a non-nucleophilic base is required.
Reactions at the Amine Group
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Acylation: It is expected to react with acyl chlorides and anhydrides to form stable amide derivatives.
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Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones, though reaction rates may be slower due to steric hindrance.[4]
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Alkylation: Direct alkylation with alkyl halides is likely to be challenging and may require forcing conditions, with a higher propensity for elimination reactions.[6]
Caption: Acylation of 1,3-Dimethoxy-2-methylpropan-2-amine.
Proposed Synthetic Pathway
A plausible route for the synthesis of 1,3-Dimethoxy-2-methylpropan-2-amine could involve the reductive amination of a suitable ketone precursor, 1,3-dimethoxy-2-propanone.
Experimental Protocol: Reductive Amination
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Reaction Setup: To a solution of 1,3-dimethoxy-2-propanone (1.0 eq) in methanol, add ammonium acetate (1.5 eq).
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Formation of Imine: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate.
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Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Quench the reaction by the slow addition of 1 M HCl. Basify the aqueous layer with 2 M NaOH and extract with dichloromethane.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Spectroscopic Characterization (Predicted)
Infrared (IR) Spectroscopy
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N-H Stretch: As a primary amine, two characteristic medium-intensity peaks are expected in the region of 3400-3300 cm⁻¹.[7]
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C-H Stretch: Strong absorptions between 3000-2850 cm⁻¹ due to the methyl and methylene groups.
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N-H Bend: A bending vibration is expected around 1650-1580 cm⁻¹.[7]
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C-O Stretch: A strong C-O stretching band for the ether linkages is anticipated in the 1150-1085 cm⁻¹ region.
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C-N Stretch: A weak to medium absorption for the C-N bond should appear between 1250-1020 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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A singlet integrating to 6H for the two equivalent methoxy groups (-OCH₃).
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A singlet integrating to 2H for the amine protons (-NH₂), which may be broad and is D₂O exchangeable.[8]
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A singlet integrating to 3H for the C2-methyl group (-CH₃).
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A singlet integrating to 4H for the two equivalent methylene groups (-CH₂-).
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¹³C NMR:
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A signal for the quaternary carbon (C2).
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A signal for the methyl carbon attached to C2.
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A signal for the methylene carbons (-CH₂-).
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A signal for the methoxy carbons (-OCH₃).
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Mass Spectrometry (MS)
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Molecular Ion: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 133.19.
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Fragmentation: A prominent fragmentation pattern would be the alpha-cleavage, leading to the loss of a methoxymethyl radical to give a stable iminium cation.[9]
Caption: Workflow for Spectroscopic Characterization.
Safety and Handling
Based on the safety data for the structural analog, 1,3-dimethoxypropan-2-amine, the following precautions should be taken:
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Hazards: Assumed to be a flammable liquid and vapor.[1] It is likely to cause skin irritation and serious eye damage. May be harmful if swallowed.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
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Handling: Use in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Potential Applications in Research and Development
The unique structure of 1,3-Dimethoxy-2-methylpropan-2-amine makes it a potentially valuable building block in several areas:
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Drug Discovery: The sterically hindered amine motif can be incorporated into novel pharmaceutical candidates to improve metabolic stability by shielding the amine from enzymatic degradation.[3]
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Asymmetric Synthesis: As a chiral amine (if resolved into its enantiomers), it could serve as a ligand for asymmetric catalysis or as a chiral auxiliary.
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Material Science: The amine functionality allows it to be incorporated into polymers and other materials, potentially imparting unique properties due to its structure.
References
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Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. Journal of the American Chemical Society. (2021). Available at: [Link]
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1,3-Dimethoxy-2-(methoxymethyl)-2-methylpropane. PubChem. Available at: [Link]
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IR Spectroscopy of Amines. University of Calgary. Available at: [Link]
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1,3-Dimethoxypropan-2-amine. PubChem. Available at: [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PubMed Central. Available at: [Link]
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Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. (2022). Available at: [Link]
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. Available at: [Link]
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1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene Properties. EPA CompTox Chemicals Dashboard. Available at: [Link]
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General Reactivity of Amines. YouTube. (2019). Available at: [Link]
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1,3-Dimethoxy-2-methylpropane. PubChem. Available at: [Link]
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1,3-dimethoxypropan-2-amine. PubChemLite. Available at: [Link]
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Infrared spectrum of propan-2-amine. Doc Brown's Chemistry. Available at: [Link]
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1,3-Dimethoxy-2,2-dimethylpropane. PubChem. Available at: [Link]
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Mass spectrum of propan-2-amine. Doc Brown's Chemistry. Available at: [Link]
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Supplementary Information. Royal Society of Chemistry. Available at: [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. (2024). Available at: [Link]
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List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Biogeosciences. Available at: [Link]
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Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses. Available at: [Link]
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Amine Fragmentation. Chemistry LibreTexts. (2022). Available at: [Link]
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Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. (2024). Available at: [Link]
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